

# Measuring Serum Galectin-3 with ELISA: An Application Note and Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gal 3

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## Introduction

Galectin-3 (Gal-3), a member of the  $\beta$ -galactoside-binding lectin family, is a versatile protein implicated in a myriad of physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] Its expression and secretion are upregulated in various disease states, making it a valuable biomarker for diagnosis, prognosis, and monitoring of therapeutic response. This application note provides a detailed protocol for the quantitative measurement of Galectin-3 in human serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust method for protein quantification.

The sandwich ELISA technique employs a pair of antibodies that recognize different epitopes on the Galectin-3 protein. One antibody, the capture antibody, is pre-coated onto the wells of a microplate. When the serum sample is added, Galectin-3 present in the sample binds to the capture antibody. After a washing step, a second, detection antibody, which is typically biotinylated, is added and binds to a different site on the captured Galectin-3. Subsequently, a streptavidin-enzyme conjugate (commonly Horseradish Peroxidase - HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of Galectin-3 in the sample. The optical density is then measured using a microplate reader, and the concentration of Galectin-3 is determined by comparison to a standard curve.

## Data Presentation: Quantitative Galectin-3 Levels in Serum

The following tables summarize typical Galectin-3 concentrations in serum from healthy individuals and patients with various diseases, as reported in the literature. These values can serve as a reference for interpreting experimental results.

Table 1: Serum Galectin-3 Levels in Healthy Adults

Population Cohort	Mean Galectin-3 Concentration (ng/mL)	Range (ng/mL)	Reference
Healthy Adults (≥18 years)	Not specified	≤ 22.1	<a href="#">[3]</a>
Healthy Adults (2-17 years)	Not specified	≤ 25.0	<a href="#">[3]</a>
Healthy Controls	4.08 ± 1.3	Not specified	<a href="#">[4]</a>

Table 2: Serum Galectin-3 Levels in Various Disease States

Disease State	Mean Galectin-3 Concentration (ng/mL)	Key Findings	Reference
Chronic Heart Failure	9.95 ± 2.8	Significantly higher than healthy controls (p<0.0001). Levels increase with age. A cut-off of 8 ng/mL showed 92% sensitivity and 71% specificity.	[4]
Ischemic Stroke	7.3 (median)	Higher levels correlate with increasing stroke severity. An optimal threshold of 8.6 ng/mL was identified to predict poor functional outcome.	[5]
Idiopathic Pulmonary Fibrosis	Not specified	Elevated levels are associated with disease progression.	[6]
Liver Fibrosis	Not specified	Galectin-3 expression is up-regulated in fibrotic liver disease.	[7]
Cancer	Not specified	Overexpression is associated with tumor progression and metastasis.	[2][8]

## Experimental Protocols

This section provides a detailed, synthesized protocol for the measurement of Galectin-3 in serum samples using a typical commercial sandwich ELISA kit. It is essential to refer to the

specific instructions provided with your chosen ELISA kit, as incubation times and reagent concentrations may vary.

## Materials and Reagents

Materials Provided in a Typical Galectin-3 ELISA Kit:

- Microplate pre-coated with anti-human Galectin-3 capture antibody
- Lyophilized recombinant human Galectin-3 standard
- Biotinylated anti-human Galectin-3 detection antibody
- Streptavidin-HRP conjugate
- Assay Diluent
- Wash Buffer Concentrate (20X)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2 N Sulfuric Acid)
- Plate sealers

Materials Required but Not Provided:

- Microplate reader capable of measuring absorbance at 450 nm
- Adjustable single and multi-channel pipettes and disposable tips
- Graduated cylinders for reagent preparation
- Tubes for standard and sample dilutions
- Deionized or distilled water
- Absorbent paper

- Computer and software for ELISA data analysis (e.g., four-parameter logistic curve fit)

## Serum Sample Preparation and Storage

Proper sample handling is crucial for accurate results.

- Collection: Collect whole blood into a serum separator tube (SST).
- Clotting: Allow the blood to clot at room temperature for 30 minutes to 2 hours.
- Centrifugation: Centrifuge at 1,000 x g for 15-20 minutes at 4°C.[\[9\]](#)
- Aliquoting: Carefully aspirate the serum and aliquot it into clean, labeled tubes. Avoid disturbing the red blood cell pellet.
- Storage: Assay freshly prepared serum immediately. For short-term storage, samples can be kept at 2-8°C for up to 24 hours. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[9\]](#)

## Reagent Preparation

- Wash Buffer (1X): Allow the Wash Buffer Concentrate (20X) to come to room temperature. Dilute the concentrate 1:20 with deionized or distilled water. For example, add 50 mL of concentrate to 950 mL of water to make 1 L of 1X Wash Buffer.
- Galectin-3 Standard: Reconstitute the lyophilized Galectin-3 standard with the volume of Assay Diluent specified in the kit manual to create the stock solution. Allow it to dissolve completely with gentle mixing.
- Standard Curve Dilutions: Prepare a serial dilution of the Galectin-3 standard in Assay Diluent to create a standard curve. A typical range might be from 10 ng/mL down to 0.156 ng/mL, plus a zero standard (Assay Diluent only).
- Biotinylated Detection Antibody (1X): Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in Assay Diluent as per the kit's instructions.

- Streptavidin-HRP (1X): Prepare the working solution of Streptavidin-HRP by diluting the concentrated solution in Assay Diluent as instructed in the kit manual. Prepare this solution shortly before use.

## Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
- Add 100  $\mu$ L of each standard and diluted serum sample to the appropriate wells.
- Cover the plate with a plate sealer and incubate at room temperature for 2 to 2.5 hours, or as specified by the kit manufacturer. Some protocols may suggest an overnight incubation at 4°C.<sup>[10]</sup>
- Aspirate the liquid from each well and wash the plate 3-4 times with 300  $\mu$ L of 1X Wash Buffer per well. After the final wash, invert the plate and blot it firmly on a clean paper towel to remove any remaining buffer.
- Add 100  $\mu$ L of the 1X Biotinylated Detection Antibody to each well.
- Cover the plate and incubate for 1 hour at room temperature.
- Repeat the wash step as described in step 5.
- Add 100  $\mu$ L of the 1X Streptavidin-HRP solution to each well.
- Cover the plate and incubate for 45 minutes at room temperature.
- Repeat the wash step as described in step 5.
- Add 100  $\mu$ L of TMB Substrate to each well.
- Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop.

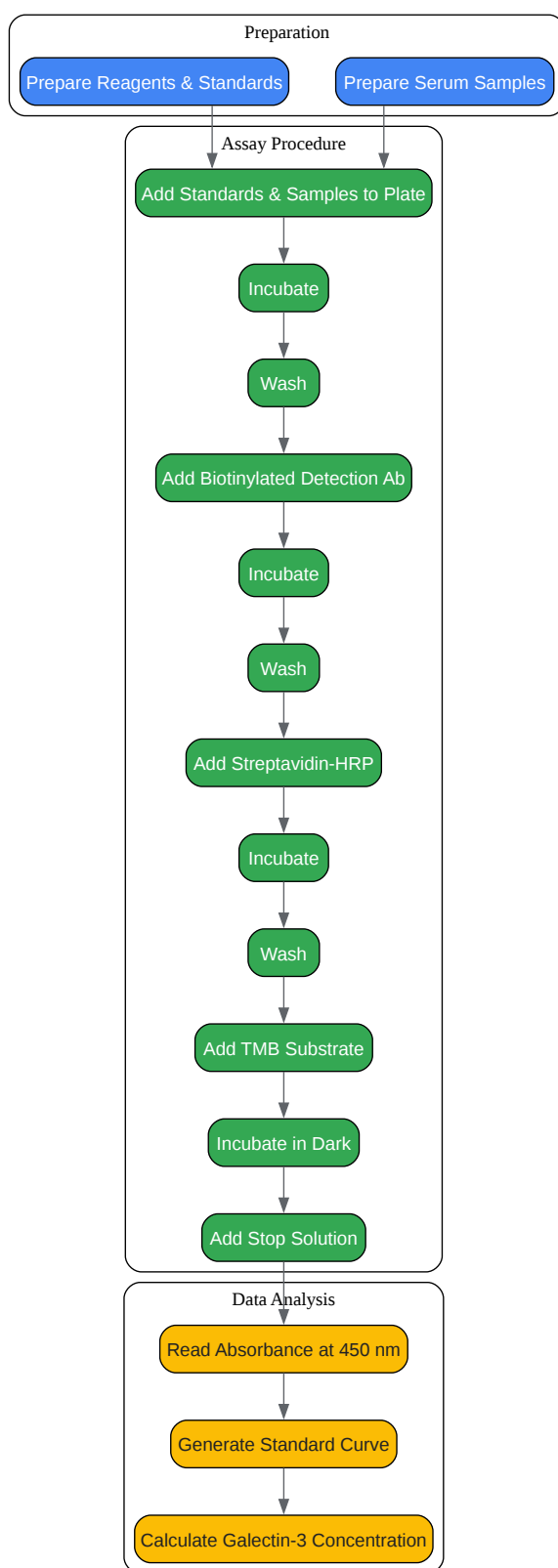
- Add 50  $\mu$ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.  
[\[10\]](#)[\[11\]](#)

## Data Analysis

- Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
- Subtract the mean zero standard absorbance from all other mean absorbances.
- Plot the mean absorbance for each standard on the y-axis against the corresponding Galectin-3 concentration on the x-axis.
- Generate a standard curve using a four-parameter logistic (4-PL) curve-fitting software.[\[11\]](#)  
This will provide the most accurate results.
- Determine the Galectin-3 concentration in your serum samples by interpolating their mean absorbance values from the standard curve.
- Multiply the determined concentration by the dilution factor used for the serum samples to obtain the final concentration of Galectin-3 in the original undiluted serum.

## Visualizations

### Galectin-3 ELISA Workflow

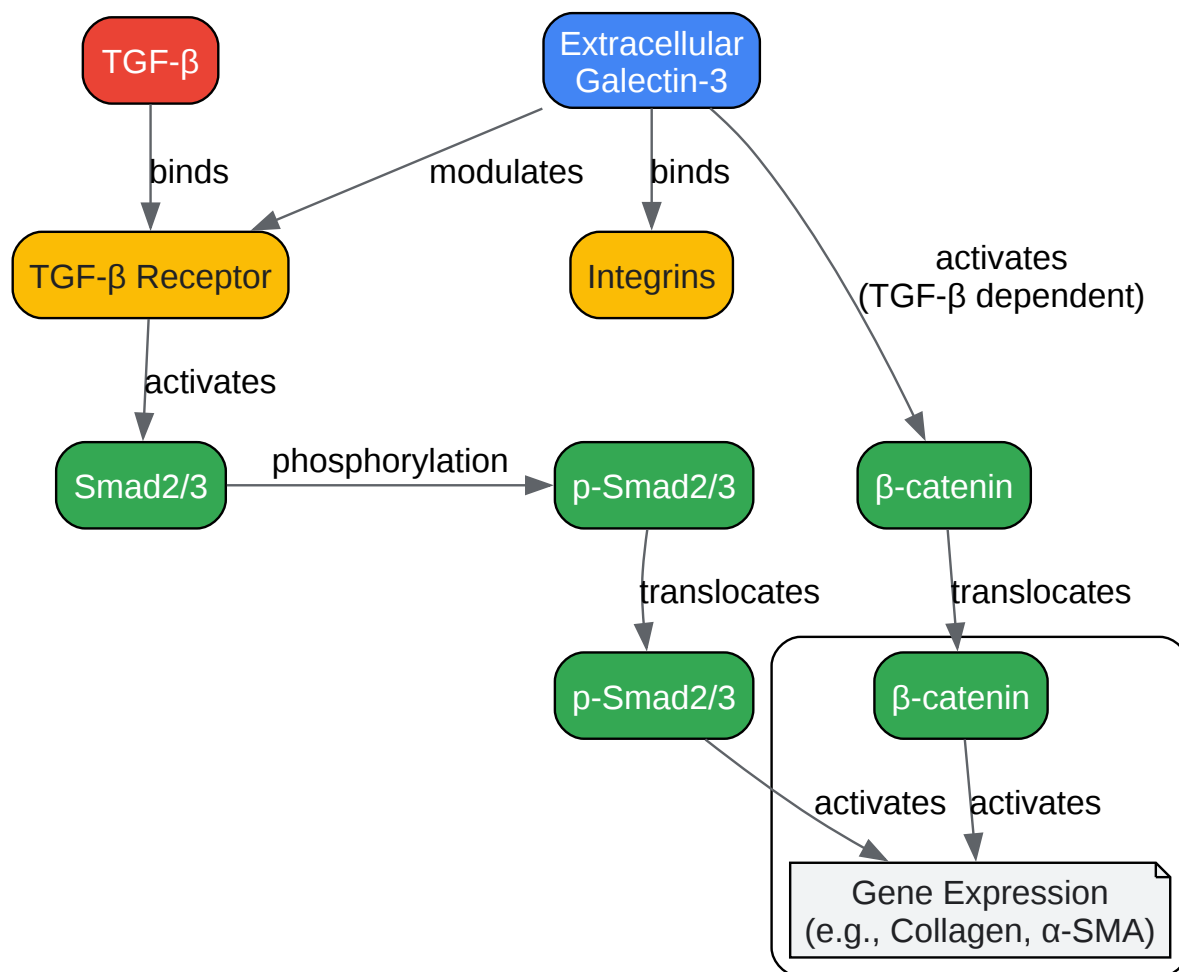


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Caption: Workflow for Galectin-3 measurement using sandwich ELISA.



## Galectin-3 Signaling in Fibrosis



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Caption: Galectin-3's role in TGF- $\beta$ -mediated fibrotic signaling.

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- To cite this document: BenchChem. [Measuring Serum Galectin-3 with ELISA: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576565#how-to-measure-galectin-3-levels-in-serum-samples-using-elisa]

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